molecular formula C7H14NNaO4S B7805579 sodium;3-morpholin-4-ylpropane-1-sulfonate

sodium;3-morpholin-4-ylpropane-1-sulfonate

Cat. No.: B7805579
M. Wt: 231.25 g/mol
InChI Key: MWEMXEWFLIDTSJ-UHFFFAOYSA-M
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Description

sodium;3-morpholin-4-ylpropane-1-sulfonate is a chemical compound with a unique structure and significant biological activity. It is known for its applications in various fields, including medical, environmental, and industrial research. The compound’s chemical structure and properties make it a subject of interest for scientists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-morpholin-4-ylpropane-1-sulfonate involves multiple steps, including the preparation of intermediates and the final coupling reaction. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. The exact synthetic route may vary depending on the desired application and scale of production.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

sodium;3-morpholin-4-ylpropane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

sodium;3-morpholin-4-ylpropane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its effects on cellular processes and signal transduction pathways.

    Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of sodium;3-morpholin-4-ylpropane-1-sulfonate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    CID 2244 (Aspirin): Known for its anti-inflammatory and analgesic properties.

    CID 5161 (Salicylsalicylic Acid): Used in the treatment of pain and inflammation.

    CID 3715 (Indomethacin): A nonsteroidal anti-inflammatory drug.

    CID 1548887 (Sulindac): Another nonsteroidal anti-inflammatory drug.

Uniqueness

sodium;3-morpholin-4-ylpropane-1-sulfonate stands out due to its unique chemical structure and specific biological activities. Unlike some of the similar compounds, it may have distinct molecular targets and pathways, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

sodium;3-morpholin-4-ylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEMXEWFLIDTSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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